Mometasone Furoate EP Impurity C, chemically identified as 21′-chloro-(16′α-methyl-3′,11′,20′-trioxo-pregna-1′,4′-dien-17′-yl)-furan-2-carboxylate, is a known process impurity of the synthetic corticosteroid Mometasone Furoate. [, ] This impurity arises during the industrial manufacturing process of Mometasone Furoate. [, ] Its presence necessitates detection and quantification as per regulatory requirements for pharmaceutical products. [, ] The availability of Mometasone Furoate EP Impurity C in sufficient quantity and purity is crucial for several scientific research applications, including:
The compound (16alpha)-21-Chloro-17-[(2-furanylcarbonyl)oxy]-16-Methyl-pregna-1,4-diene-3,11,20-trione, commonly referred to as Mometasone Furoate Impurity C, is a synthetic glucocorticoid derivative. It is primarily known for its role as an impurity in the synthesis of Mometasone Furoate, a potent anti-inflammatory agent used in various dermatological and respiratory conditions. This compound is characterized by its complex steroid structure, which contributes to its biological activity.
Mometasone Furoate Impurity C is synthesized during the production of Mometasone Furoate, which is derived from natural steroid precursors. The compound's chemical identity can be traced back to specific synthetic pathways that modify steroid frameworks to enhance therapeutic efficacy and reduce side effects.
This compound falls under the classification of corticosteroids, specifically glucocorticoids. These are steroid hormones that play a crucial role in regulating inflammation, immune responses, and various metabolic processes.
The synthesis of (16alpha)-21-Chloro-17-[(2-furanylcarbonyl)oxy]-16-Methyl-pregna-1,4-diene-3,11,20-trione typically involves several key steps:
The synthesis requires careful control of reaction conditions including temperature, solvent choice, and reaction time to minimize unwanted side reactions and ensure high yields of the target compound. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) are commonly employed to monitor the synthesis process and assess purity.
The molecular formula for (16alpha)-21-Chloro-17-[(2-furanylcarbonyl)oxy]-16-Methyl-pregna-1,4-diene-3,11,20-trione is . The structure features:
The molecular weight of this compound is approximately 404.89 g/mol. Its structural complexity allows for multiple stereocenters, which significantly influence its pharmacological properties.
Mometasone Furoate Impurity C can undergo various chemical reactions typical of steroid compounds:
These reactions are utilized in both synthetic pathways and degradation studies to understand the stability and reactivity of the compound under different conditions.
As an impurity in Mometasone Furoate formulations, this compound exhibits anti-inflammatory properties primarily through:
Research indicates that compounds like Mometasone Furoate can significantly decrease inflammation markers in clinical settings, demonstrating effective therapeutic outcomes in conditions such as asthma and dermatitis.
Mometasone Furoate Impurity C serves primarily as a reference standard in analytical chemistry for quality control during Mometasone Furoate production. Its characterization aids in ensuring product consistency and safety in pharmaceutical formulations. Additionally, understanding its properties contributes to research on glucocorticoid mechanisms and potential therapeutic applications beyond existing uses.
The compound is systematically named as [(8S,9S,10R,13S,14S,16R,17R)-17-(2-chloroacetyl)-10,13,16-trimethyl-3,11-dioxo-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[α]phenanthren-17-yl] furan-2-carboxylate [1] [7]. This nomenclature defines the steroid backbone’s fusion (cyclopenta[α]phenanthrene), functional groups (ketones at C3/C11/C20), and esterification at C17. The parent structure is pregna-1,4-diene-3,11,20-trione, a Δ¹⁴-diene system with three ketone groups [6]. Key structural features include:
Table 1: Accepted Synonyms and Registry Identifiers
Synonym | Source |
---|---|
Mometasone Furoate EP Impurity C | European Pharmacopoeia [1] |
(16α)-21-Chloro-16-methylpregna-1,4-diene-3,11,20-trione 17-(furan-2-carboxylate) | Research suppliers [3] [7] |
TRC-C366520 | LGC Standards [3] |
The molecular formula C₂₇H₂₉ClO₆ confirms a steroid scaffold modified with chlorine and furanate groups. Key mass and compositional data include:
Table 2: Elemental Analysis and Physicochemical Properties
Property | Value | Method/Source |
---|---|---|
Molecular weight | 484.97 g/mol | High-resolution MS [2] [3] |
Boiling point | 631.6±55.0 °C | Predicted [1] |
Density | 1.32±0.1 g/cm³ | Predicted [1] |
Solubility | Slight in chloroform, DMSO, methanol | Experimental [1] |
The stereochemistry is defined by four chiral centers (C8, C9, C10, C13) and the 16α-methyl group. The C17 furan-2-carboxylate ester adopts an R-configuration, critical for molecular recognition [3] [9]. Key aspects:
InChI=1S/C27H29ClO6/.../t15-,18+,19+,23-,25+,26+,27+/m1/s1
) [3]. Table 3: Stereoisomerism and Functional Group Contributions
Structural Feature | Stereochemical Role |
---|---|
C16 methyl group | α-configuration enhances glucocorticoid receptor selectivity |
C17 furan-2-carboxylate | R-configuration; ester linkage enables hydrolytic stability |
Δ¹⁴-diene system | Planar conformation facilitates membrane penetration |
The CAS Registry Number 1305334-31-9 is validated by a check-digit calculation:(9×1 + 8×3 + 7×0 + 6×5 + 5×3 + 4×3 + 3×4 + 2×3 + 1×1) = 109 → 109 mod 10 = 9
[1]. Key identifiers include:
Table 4: Global Registry and Supplier Codes
Identifier Type | Code | Source |
---|---|---|
CAS | 1305334-31-9 | Universal [1] [2] |
Supplier catalog | TRC-C366520 | LGC Standards [3] |
Research code | Mometasone Furoate EP Impurity C | European Pharmacopoeia [1] [7] |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7